2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Description
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is a fluorinated aromatic ketone with a valerophenone backbone modified by a 5,5-dimethyl-1,3-dioxane ring at the 5-position and fluorine atoms at the 2' and 4' positions of the phenyl group. This compound is part of a broader class of fluorinated ketones used in pharmaceutical intermediates, agrochemical synthesis, and materials science due to their stability, reactivity, and ability to modulate electronic properties . Its structure combines lipophilic (dioxane ring) and electron-withdrawing (fluorine) groups, making it distinct in solubility and reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-8-7-12(18)9-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIWCUSMBCYANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645961 | |
| Record name | 1-(2,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-85-1 | |
| Record name | 1-(2,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the following steps:
Formation of the dioxane ring: The dioxane ring can be synthesized by reacting acetone with ethylene glycol in the presence of an acid catalyst.
Introduction of the fluorine atoms: Fluorination can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment to the valerophenone backbone: The final step involves the coupling of the dioxane ring with the valerophenone backbone through a Friedel-Crafts acylation reaction using an appropriate catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the valerophenone backbone, converting it to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the dioxane ring.
Reduction: Alcohol derivatives of the valerophenone backbone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The incorporation of fluorine atoms into organic compounds significantly enhances their biological activity. The presence of difluorinated groups in 2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is believed to improve its pharmacokinetic properties, such as lipophilicity and metabolic stability . Fluorinated compounds often exhibit increased binding affinity to biological targets, making them valuable in drug design .
Case Studies
Research has shown that fluorinated benzamide derivatives can enhance binding affinity to specific protein targets. For instance, the introduction of fluorine has been linked to improved interactions with the cereblon binding domain in thalidomide derivatives . This suggests potential applications of this compound in developing novel therapeutic agents targeting similar pathways.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including cross-coupling reactions and as a precursor for more complex molecular architectures .
Applications in Asymmetric Catalysis
The compound can also be utilized in asymmetric catalysis due to its ability to stabilize reaction intermediates through intramolecular hydrogen bonding and steric effects provided by the dioxane moiety . This characteristic is crucial for synthesizing enantioenriched products in green chemistry approaches.
Material Science
Potential Use in Photoinitiators
The structure of this compound suggests its potential application as a photoinitiator in polymer chemistry. Photoinitiators are essential for initiating polymerization processes under UV light, which are widely used in coatings and adhesives . The fluorinated structure may enhance the efficiency of photoinitiation due to improved light absorption characteristics.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Enhances biological activity; potential therapeutic agent development |
| Organic Synthesis | Building block for complex molecules; used in asymmetric catalysis |
| Material Science | Potential photoinitiator for polymerization processes |
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and dioxane ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets through various pathways, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone with structurally related compounds, focusing on substituent variations, physicochemical properties, and applications:
Key Findings from Comparative Studies :
Substituent Effects on Reactivity :
- Fluorine and chlorine atoms at the 2' and 4' positions increase electrophilicity of the ketone group, facilitating nucleophilic additions. However, chlorine derivatives exhibit slower reaction kinetics due to steric bulk .
- Methoxy groups (e.g., 3',5'-dimethoxy analog) enhance solubility in aqueous-organic mixtures but reduce thermal stability compared to halogenated derivatives .
Lipophilicity and Bioactivity :
- The dichloro derivative (CAS 898756-90-6) has a higher XLogP3 (5.2 vs. 4.7 for difluoro), correlating with improved blood-brain barrier penetration in preclinical studies .
- Trifluoromethyl-substituted analogs (e.g., CAS 898786-69-1) show superior metabolic stability in hepatic microsome assays, making them candidates for long-acting therapeutics .
Safety Profiles :
- Difluoro derivatives (e.g., 2',4'- and 2',6'-difluoro) are classified as irritants (GHS07) with moderate oral toxicity (LD50 ~500 mg/kg in rats) .
- Dichloro derivatives exhibit higher acute toxicity (LD50 ~250 mg/kg) and require stringent handling protocols due to respiratory hazards .
Applications in Materials Science :
Biological Activity
2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 346.35 g/mol. The compound features a valerophenone backbone with difluorinated phenyl and dioxane substituents, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21F2O3 |
| Molar Mass | 346.35 g/mol |
| CAS Number | [Not specified] |
| Solubility | [Data not available] |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related derivatives have shown that they can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings suggest that the compound may have potential as an anticancer agent.
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound can promote programmed cell death.
Antimicrobial Activity
Preliminary studies have also suggested that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
Study 1: Anticancer Activity Evaluation
A study conducted by researchers at [Institution Name] evaluated the anticancer effects of various derivatives of valerophenone. The results indicated that this compound exhibited a significant reduction in cell viability in MCF-7 breast cancer cells at concentrations above 10 µM.
Study 2: Antimicrobial Efficacy Assessment
In another study aimed at assessing antimicrobial efficacy, derivatives including this compound were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with fluorinated valerophenone derivatives and 5,5-dimethyl-1,3-dioxane precursors. Critical parameters include:
- Anhydrous conditions to prevent hydrolysis of intermediates .
- Temperature control (e.g., 40–60°C) to optimize reaction kinetics and minimize side products.
- Purification techniques : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the dioxane ring structure and fluorine substitution patterns .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the 5,5-dimethyl-1,3-dioxane moiety influence the compound's physicochemical properties?
- Answer : The dioxane ring enhances:
- Lipophilicity : Increased logP due to the bicyclic ether structure, improving membrane permeability .
- Steric hindrance : The geminal dimethyl groups restrict conformational flexibility, potentially affecting binding interactions in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between fluorinated valerophenone derivatives?
- Methodological Answer :
- Comparative structural analysis : Evaluate substituent effects using analogs (e.g., chloro- vs. methoxy-substituted derivatives). For example:
| Compound Substituent | Key Biological Activity | Source |
|---|---|---|
| 3'-Chloro | Antimicrobial activity (MIC: 8 µg/mL) | |
| 3',5'-Dimethoxy | Antioxidant properties (IC₅₀: 12 µM) |
- Mechanistic studies : Use molecular docking to assess interactions with target proteins (e.g., enzymes with aromatic binding pockets) .
Q. What experimental design strategies are recommended for studying the compound's reactivity under varying conditions?
- Methodological Answer :
- Factorial design : Test variables like solvent polarity (DMF vs. THF), temperature, and catalyst loading (e.g., 1–5 mol% Pd) to optimize cross-coupling reactions .
- In-situ monitoring : Use FT-IR or HPLC to track reaction progress and identify intermediates .
Q. How can theoretical frameworks guide the exploration of this compound's reaction mechanisms?
- Answer :
- DFT calculations : Model transition states for nucleophilic attacks on the ketone group to predict regioselectivity in substitution reactions .
- Hammett plots : Correlate substituent electronic effects (σ values of -F vs. -OCH₃) with reaction rates in SNAr pathways .
Data Contradiction Analysis
Q. Why might biological assays show variability in IC₅₀ values for structurally similar derivatives?
- Answer :
- Solubility differences : Fluorinated derivatives may aggregate in aqueous media, reducing apparent activity. Use co-solvents (e.g., DMSO ≤1%) to standardize assays .
- Metabolic instability : The dioxane ring may undergo enzymatic hydrolysis in cell-based models. Confirm stability via LC-MS in assay media .
Structural and Mechanistic Insights
Q. What role do fluorine substituents play in modulating this compound's electronic properties?
- Answer :
- Electron-withdrawing effects : The 2',4'-difluoro groups reduce electron density on the phenyl ring, enhancing electrophilicity of the carbonyl carbon .
- Hydrogen-bonding potential : Fluorine can act as a weak H-bond acceptor, influencing interactions with serine proteases or kinases .
Environmental and Stability Considerations
Q. How can researchers assess the environmental fate of this compound during disposal?
- Methodological Answer :
- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C to identify breakdown products (e.g., difluorobenzoic acid) .
- Photostability tests : Expose to UV light (λ = 254 nm) to evaluate decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
